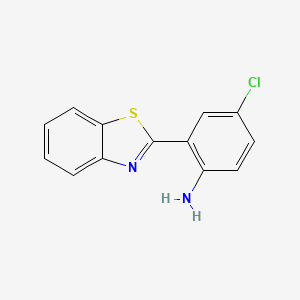
2-(1,3-Benzothiazol-2-yl)-4-Chloranilin
Übersicht
Beschreibung
2-(1,3-Benzothiazol-2-yl)-4-chloroaniline is a useful research compound. Its molecular formula is C13H9ClN2S and its molecular weight is 260.74. The purity is usually 95%.
The exact mass of the compound 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Tuberkulose-Aktivität
Benzothiazol-Derivate wurden auf ihr Potenzial als Anti-Tuberkulose-Mittel untersucht. Jüngste synthetische Entwicklungen haben zur Entdeckung neuer Benzothiazol-basierter Verbindungen mit inhibitorischer Aktivität gegen Mycobacterium tuberculosis (M. tuberculosis) geführt. Diese Moleküle wurden über verschiedene Wege synthetisiert, darunter Diazo-Kupplung, Knoevenagel-Kondensation, Biginelli-Reaktion und Mikrowellenbestrahlung . Forscher haben ihre inhibitorischen Konzentrationen mit Standard-Referenzmedikamenten verglichen, was ihre vielversprechende Wirksamkeit gegen Tuberkulose unterstreicht.
Anticonvulsivum-Eigenschaften
Im Bereich der Neuropharmakologie wurden Benzothiazol-Derivate auf ihre antikonvulsiven Wirkungen untersucht. Insbesondere 2-(1,3-Benzothiazol-2-yl)-4-Chloranilin und verwandte Verbindungen haben einen moderaten Schutz gegen Krampfanfälle gezeigt. Das Substitutionsschema am Benzothiazolring beeinflusst ihre Wirksamkeit erheblich, wobei Acetohydrazone mehr Versprechen zeigen als Hydrazone .
Biologische Bewertung
Forscher haben neuartige N'-(1,3-Benzothiazol-2-yl)Acetohydrazone synthetisiert und ihre biologischen Aktivitäten bewertet. Diese Verbindungen zeigen vielfältige Wirkungen, darunter antimikrobielle, antioxidative und entzündungshemmende Eigenschaften. Ihr Potenzial als Kandidaten für Medikamente rechtfertigt weitere Untersuchungen .
Materialwissenschaften und Farbstoffchemie
Benzothiazol-Derivate finden Anwendung in der Farbstoffchemie und den Materialwissenschaften. Sie tragen zur Entwicklung von Farbstoffen, Pigmenten und photochromen Materialien bei. Ihre Absorptions- und Emissionseigenschaften machen sie in Farbmitteln und Bildgebungstechnologien nützlich.
Zusammenfassend lässt sich sagen, dass this compound eine Vielzahl von Anwendungen aufweist, von der Bekämpfung von Tuberkulose bis hin zur Materialwissenschaft. Forscher erforschen weiterhin seine Eigenschaften, um sein volles Potenzial in verschiedenen Bereichen freizuschalten. Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung wünschen, können Sie uns gerne fragen
Wirkmechanismus
Target of Action
Related compounds have been found to interact withTyrosine-protein phosphatase non-receptor type 1 and Thyroid peroxidase . These proteins play crucial roles in cellular signaling and thyroid hormone production, respectively.
Mode of Action
It’s plausible that it interacts with its targets through a similar mechanism as other benzothiazole derivatives, which often involve binding to the active site of the target protein and modulating its activity .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cellular signaling and thyroid hormone production .
Pharmacokinetics
Related compounds have shown varied pharmacokinetic properties
Result of Action
Based on the potential targets, it could potentially modulate cellular signaling and thyroid hormone production .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(1,3-Benzothiazol-2-yl)-4-chloroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The interaction between 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline and DprE1 involves binding to the active site of the enzyme, thereby inhibiting its activity and preventing the synthesis of essential cell wall components in the bacteria .
Cellular Effects
2-(1,3-Benzothiazol-2-yl)-4-chloroaniline has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives have been reported to induce apoptosis in cancer cells by activating the caspase pathway . This activation leads to the cleavage of key cellular proteins, ultimately resulting in programmed cell death. Additionally, 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline has been shown to inhibit the proliferation of cancer cells by interfering with the cell cycle .
Molecular Mechanism
The molecular mechanism of action of 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, the compound has been found to bind to the active site of the enzyme DprE1, leading to its inhibition . This inhibition disrupts the synthesis of essential cell wall components in Mycobacterium tuberculosis, thereby exerting its antimicrobial effects. Additionally, 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline has been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that benzothiazole derivatives are relatively stable under physiological conditions, but they may undergo degradation over extended periods . Long-term exposure to 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing bacterial load . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Studies have identified specific threshold doses at which the compound transitions from being therapeutic to toxic, highlighting the importance of dosage optimization in clinical applications .
Metabolic Pathways
2-(1,3-Benzothiazol-2-yl)-4-chloroaniline is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound has been shown to inhibit the enzyme DprE1, which is involved in the synthesis of essential cell wall components in Mycobacterium tuberculosis . This inhibition disrupts the metabolic pathway responsible for cell wall biosynthesis, leading to the accumulation of intermediate metabolites and depletion of end products .
Transport and Distribution
The transport and distribution of 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that benzothiazole derivatives can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where they exert their biological effects .
Subcellular Localization
The subcellular localization of 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to specific organelles. For instance, benzothiazole derivatives have been shown to accumulate in the mitochondria, where they induce apoptosis by disrupting mitochondrial membrane potential and activating the caspase pathway .
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-chloroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULULTMFBERDAAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
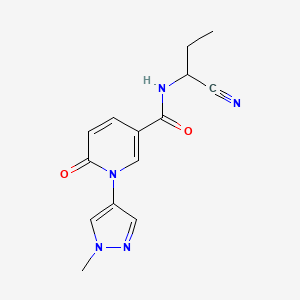
![Tert-butyl 3-[(2-fluoropyridine-4-carbonyl)amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate](/img/structure/B2502058.png)
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-3-yl)methyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2502059.png)
![3-bromo-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2502061.png)
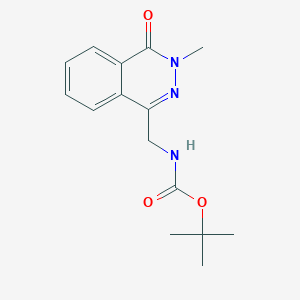
![N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2502064.png)

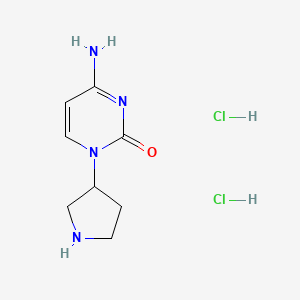
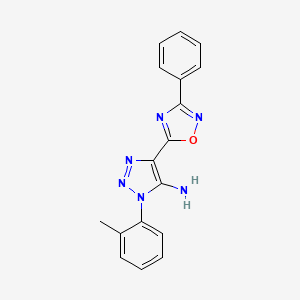
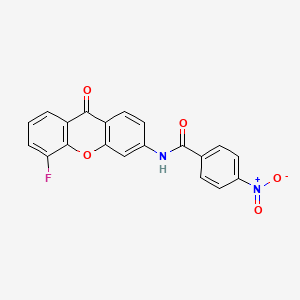
![2,6-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzohydrazide](/img/structure/B2502072.png)
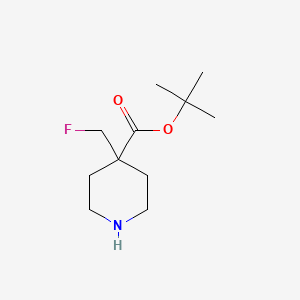
![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2502074.png)

